Superior In Vitro Activity Against Erythromycin-Resistant Staphylococcus aureus
In a head-to-head comparison, josamycin demonstrated significantly superior in vitro activity against erythromycin-resistant Staphylococcus aureus compared to the 14-membered macrolides clarithromycin and roxithromycin. At a concentration of 2 mg/L, josamycin inhibited 57% of erythromycin-resistant S. aureus strains, compared to only 25% for clarithromycin and 11.6% for roxithromycin [1]. This differential activity is critical when selecting a macrolide for empirical or targeted therapy where erythromycin resistance is a concern.
| Evidence Dimension | Percentage of Erythromycin-Resistant S. aureus Strains Inhibited at MIC = 2 mg/L |
|---|---|
| Target Compound Data | 57% |
| Comparator Or Baseline | Clarithromycin: 25%; Roxithromycin: 11.6% |
| Quantified Difference | Josamycin is 2.3x more effective than clarithromycin and 4.9x more effective than roxithromycin against this resistant phenotype. |
| Conditions | In vitro susceptibility testing of 171 clinical isolates of erythromycin-resistant S. aureus from six Austrian hospitals. |
Why This Matters
This data quantifies josamycin's superior ability to overcome common erythromycin resistance in S. aureus, a major clinical pathogen, providing a clear rationale for its selection over standard 14-membered macrolides.
- [1] Guggenbichler JP, Kastner H, Allerberger FJ. Antimicrobial activity of josamycin against erythromycin-resistant staphylococci as compared to roxythromycin and clarithromycin. Infection. 1993;21(4):259-261. View Source
